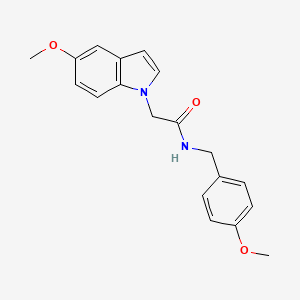

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKNSHBLOWGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS Number 1081120-26-4, has garnered interest due to its structural features that suggest possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 324.37 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

Indole derivatives have also been associated with anti-inflammatory activity. The compound's structural similarity to known anti-inflammatory agents suggests that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain. In vitro studies have shown that related compounds can effectively reduce prostaglandin synthesis, thereby alleviating inflammation.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of indole derivatives. This compound may possess the ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro experiments conducted on various cell lines have demonstrated the biological activity of this compound. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of COX-2 |

| SH-SY5Y (Neuronal) | 10.0 | Protection against oxidative stress |

These findings indicate that the compound could serve as a lead candidate for further development in cancer therapy and neuroprotection.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and safety profile. Preliminary animal studies have shown that this compound can reduce tumor growth in xenograft models while exhibiting minimal toxicity.

Comparison with Similar Compounds

Key Structural Variations and Pharmacological Implications

The table below summarizes critical differences between the query compound and its analogs:

Analysis of Substituent Effects

- Methoxy Groups : Dual methoxy substituents (as in the query compound) enhance solubility via hydrogen bonding while maintaining moderate lipophilicity. In contrast, trifluoromethoxy groups () increase hydrophobicity and resistance to oxidative metabolism .

- Heterocyclic Modifications: Thieno-pyrazole () and benzodioxole () rings expand interaction capabilities with hydrophobic pockets or metal ions in enzymes .

Pharmacological Insights from Analogs

- Anticancer Potential: Compounds with methoxy-indole cores (e.g., ) show activity against Bcl-2/Mcl-1 proteins, critical in apoptosis regulation. The query compound’s 5-methoxy group may similarly stabilize interactions with these targets .

- Enzyme Inhibition : The oxo group in ’s compound could act as a hydrogen bond acceptor, enhancing affinity for proteases or kinases .

- Metabolic Stability: Trifluoromethoxy and benzodioxole groups () are known to reduce cytochrome P450-mediated degradation, suggesting improved pharmacokinetics for the query compound if similar modifications are explored .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimization strategies for N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

- Synthetic Challenges : Coupling the indole moiety to the acetamide backbone requires precise control of reaction parameters (e.g., temperature, solvent polarity) to minimize side products like N-alkylation byproducts . The methoxy groups may sterically hinder coupling efficiency.

- Optimization Strategies :

- Use coupling agents (e.g., carbodiimides) with catalytic DMAP to improve amide bond formation .

- Employ Design of Experiments (DOE) to optimize reaction time (typically 12-48 hours) and temperature (40-80°C) .

- Monitor reactions via TLC and HPLC to track intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and indole aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C-NMR : Confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the indole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₀N₂O₃: ~348.38 g/mol) with <2 ppm error .

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole-acetamide derivatives?

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can lead to conflicting results. Standardize assays using WHO-recommended protocols .

- Structural Nuances : Compare substituent effects (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) on target binding using molecular docking .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values across studies, adjusting for assay conditions .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR)?

- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the indole 5-position to assess potency shifts .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) .

- In Vitro Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .

Q. How does molecular modeling elucidate interactions with biological targets?

- Docking Studies : AutoDock Vina or Glide can predict binding to Bcl-2/Mcl-1 (anti-apoptotic proteins) via π-π stacking between the indole ring and Phe112 .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the acetamide backbone in hydrophobic pockets .

- Free Energy Calculations : MM-GBSA quantifies binding affinity contributions from the 4-methoxybenzyl group .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; analyze degradation via UPLC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for indole derivatives) .

- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor; measure half-life using LC-MS/MS .

Key Considerations

- Contradictions : Discrepancies in reported yields (e.g., 8% vs. 17% in similar syntheses ) may arise from purification methods (e.g., column chromatography vs. recrystallization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.